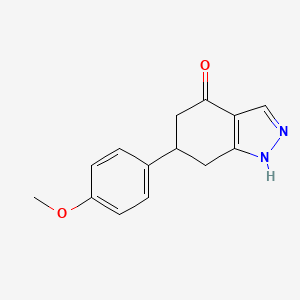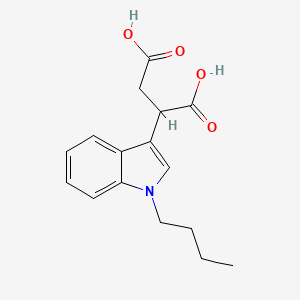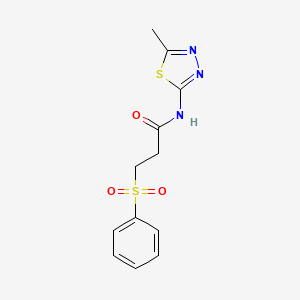
1-(4-ethoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide
Descripción general
Descripción
The compound "1-(4-ethoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide" is a part of a broad class of organic compounds known for their diverse chemical and biological activities. This compound is of interest due to its structural complexity and potential for various chemical transformations.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions that yield various derivatives with significant pharmacological interest. One method involves the condensation of ethyl acetoacetate and phenetidine, leading to the formation of planar ethoxyphenyl groups attached to a pyridine ring, indicating the possibility of synthesizing similar compounds through strategic functional group transformations (Detert, Bachon, & Schollmeyer, 2018).
Molecular Structure Analysis
The molecular structure and conformation of solvated derivatives have been studied through X-ray analysis and AM1 molecular orbital methods, revealing details about the crystal structure, molecular conformation, and intermolecular interactions. These studies provide insight into how similar compounds might adopt specific orientations and packings in the solid state, which is crucial for understanding their reactivity and properties (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving carboxamide groups and their derivatives are central to synthesizing a wide array of organic molecules. For instance, the asymmetric acylation of carboxamides and subsequent reduction processes exemplify the chemical transformations that such compounds can undergo, indicating the versatility of the pyrrolidine carboxamide framework in organic synthesis (Ito, Katsuki*, & Yamaguchi, 1984).
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting points, and crystal structure, are closely linked to their molecular structure. Studies on polymorphic modifications of related compounds possessing strong diuretic properties have highlighted the impact of crystal packing and molecular interactions on their physical properties, including solubility and stability (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental aspects of these compounds. The synthesis and transamination of enaminones derived from similar frameworks demonstrate the chemical versatility and reactivity of these molecules, offering insights into potential pathways for chemical modifications and the synthesis of novel derivatives (Ostrowska et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-24-16-7-5-15(6-8-16)21-12-13(10-17(21)22)18(23)20-14-4-3-9-19-11-14/h3-9,11,13H,2,10,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLBKKQZWOVARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine](/img/structure/B4413154.png)
![N~1~-[3-(trifluoromethyl)phenyl]-1,3-piperidinedicarboxamide](/img/structure/B4413167.png)
![N-{2,6-dimethyl-3-[(2-oxo-1-pyrrolidinyl)sulfonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4413171.png)
![N-(3-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4413173.png)

![N-(3-chloro-4,5-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4413181.png)
![methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate](/img/structure/B4413194.png)
![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B4413199.png)

![1-({[4-allyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperazine](/img/structure/B4413219.png)
![{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B4413222.png)

![3-[(1-benzoyl-4-piperidinyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4413245.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4413255.png)